molecular formula C10H7ClN2O2 B8699389 6-Chloro-3-methyl-5-nitroisoquinoline CAS No. 919994-54-0

6-Chloro-3-methyl-5-nitroisoquinoline

Cat. No. B8699389
Key on ui cas rn: 919994-54-0
M. Wt: 222.63 g/mol
InChI Key: LZWGQSIDFIXERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781438B2

Procedure details

To a solution of 6-chloro-3-methylisoquinoline (10.0 g, 57.5 mmol) in concentrated H2SO4 (100 mL) was added dropwise during 10 min. a solution of KNO3 (6.05 g, 60 mmol) in concentrated H2SO4 (50 mL) at 5° C. Care was taken that the temperature of the reaction mixture did not rise above 10° C. The reaction mixture was stirred for 3 h at room temperature, poured onto ice (200 g) and rendered basic (pH=10) with a 33% aqueous ammonia solution. A dark yellow precipitate was formed, which was filtered off, thoroughly rinsed with water and taken up in dichloromethane. The organic phase was washed with water and brine, dried over Na2SO4, filtered and dried in vacuo to afford a pale brown solid. Re-crystallization from dichloromethane/pentane afforded the title compound as pale brown crystals (9.2, 41.4 mmol, 72%). MS (ES+): 223 (M(C10H735ClN2O2)+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
6.05 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichloromethane pentane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6]([CH3:12])=[CH:5]2.[N+:13]([O-])([O-:15])=[O:14].[K+].N.ClCCl.CCCCC>OS(O)(=O)=O>[Cl:1][C:2]1[C:3]([N+:13]([O-:15])=[O:14])=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[N:7][C:6]([CH3:12])=[CH:5]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C2C=C(N=CC2=CC1)C
Name
KNO3
Quantity
6.05 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
dichloromethane pentane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 10° C
ADDITION
Type
ADDITION
Details
poured onto ice (200 g)
CUSTOM
Type
CUSTOM
Details
A dark yellow precipitate was formed
FILTRATION
Type
FILTRATION
Details
which was filtered off
WASH
Type
WASH
Details
thoroughly rinsed with water
WASH
Type
WASH
Details
The organic phase was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a pale brown solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=C2C=C(N=CC2=CC1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 41.4 mmol
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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